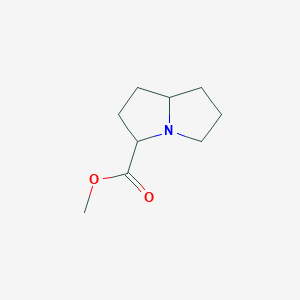

Methyl hexahydro-1H-pyrrolizine-3-carboxylate

Description

Structural Elucidation and Molecular Characterization of Methyl Hexahydro-1H-Pyrrolizine-3-Carboxylate

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The compound is formally named This compound under IUPAC guidelines. This nomenclature reflects its bicyclic pyrrolizine system (a fused five- and six-membered ring), complete hydrogenation of the ring system (hexahydro), and the methyl ester substituent at position 3. Alternative designations include:

- 1H-Pyrrolizine-3-carboxylic acid, hexahydro-, methyl ester (ACD/Index Name)

- Hexahydro-1H-pyrrolizine-3-carboxylate de méthyle (French ACD/IUPAC Name)

- Methyl-hexahydro-1H-pyrrolizin-3-carboxylat (German ACD/IUPAC Name)

The molecular formula is C₉H₁₅NO₂ , with an average molecular mass of 169.224 g/mol and a monoisotopic mass of 169.110279 g/mol . The compound’s ChemSpider ID is 24216050 , and its CAS Registry Number is 2581-06-8 .

| Property | Value |

|---|---|

| Molecular formula | C₉H₁₅NO₂ |

| Average molecular mass | 169.224 g/mol |

| Monoisotopic mass | 169.110279 g/mol |

| ChemSpider ID | 24216050 |

| CAS Registry Number | 2581-06-8 |

Molecular Geometry and Stereochemical Considerations

The pyrrolizine system consists of a bicyclic structure combining a pyrrolidine (five-membered) and a piperidine (six-membered) ring, with full hydrogenation eliminating aromaticity. The ester group at position 3 introduces a planar carbonyl (C=O) group, while the saturated ring system adopts a chair-like conformation for the six-membered ring and an envelope conformation for the five-membered ring.

Notably, the compound contains two undefined stereocenters , as indicated by the ChemSpider entry. This suggests the commercial material may exist as a racemic mixture or a diastereomeric blend. Computational modeling of analogous hexahydro-pyrrolizine derivatives reveals that stereochemical variations significantly influence ring puckering and substituent orientation. For instance, cis-configured stereocenters reduce steric strain between the ester group and adjacent hydrogen atoms, whereas trans configurations may destabilize the molecule.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (predicted for CDCl₃):

- δ 3.70 ppm (s, 3H) : Singlet for the methyl ester group (-OCH₃).

- δ 3.20–2.80 ppm (m, 4H) : Multiplet for bridgehead protons in the pyrrolizine system.

- δ 2.50–1.30 ppm (m, 8H) : Complex splitting for methylene and methine protons in the saturated rings.

¹³C NMR (predicted for CDCl₃):

- δ 172.1 ppm : Carbonyl carbon of the ester group.

- δ 51.8 ppm : Methoxy carbon (-OCH₃).

- δ 55–25 ppm : Aliphatic carbons in the bicyclic system.

| NMR Signal | Assignment |

|---|---|

| δ 3.70 ppm (¹H) | Methyl ester (-OCH₃) |

| δ 172.1 ppm (¹³C) | Ester carbonyl (C=O) |

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry typically yields:

- Molecular ion peak : m/z 169.11 (M⁺- ).

- Base peak : m/z 125.08 (loss of COOCH₃, 44 Da).

- Secondary fragments : m/z 97.06 (pyrrolizine ring cleavage) and m/z 69.07 (C₅H₉N⁺).

Infrared (IR) Vibrational Signatures

Key IR absorptions (KBr pellet):

- 1740 cm⁻¹ : Strong C=O stretch of the ester group.

- 1205 cm⁻¹ and 1150 cm⁻¹ : C-O asymmetric and symmetric stretches of the ester.

- 2850–2960 cm⁻¹ : Aliphatic C-H stretches from the saturated rings.

| IR Absorption (cm⁻¹) | Assignment |

|---|---|

| 1740 | ν(C=O) ester |

| 1205 | νₐ(C-O-C) ester |

Properties

Molecular Formula |

C9H15NO2 |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

methyl 2,3,5,6,7,8-hexahydro-1H-pyrrolizine-3-carboxylate |

InChI |

InChI=1S/C9H15NO2/c1-12-9(11)8-5-4-7-3-2-6-10(7)8/h7-8H,2-6H2,1H3 |

InChI Key |

KGGOUMGOPJXMPB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCC2N1CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl hexahydro-1H-pyrrolizine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrole derivative with an ester, followed by hydrogenation to achieve the hexahydro structure .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and hydrogenation processes .

Chemical Reactions Analysis

Types of Reactions

Methyl hexahydro-1H-pyrrolizine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can further reduce any remaining unsaturated bonds in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolizine derivatives .

Scientific Research Applications

Methyl hexahydro-1H-pyrrolizine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl hexahydro-1H-pyrrolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Table 1: Key Structural and Functional Differences

Key Observations:

Ring Saturation vs. Unsaturation : The hexahydro-pyrrolizine core in the target compound enhances rigidity and reduces ring strain compared to unsaturated pyrrole derivatives (e.g., Methyl 1H-pyrrole-3-carboxylate), which exhibit planar geometries and higher reactivity .

Ester Group Variations : Methyl esters (e.g., CAS 2703-17-5) are more hydrolytically stable than ethyl esters (e.g., CAS 2199-49-7), but less sterically hindered than bulky silyl-protected derivatives (e.g., compound 7) .

Substituent Effects: The tert-butyldimethylsilyloxy group in compound 7 increases lipophilicity, favoring non-polar solvents, whereas the hydroxymethyl variant (Methyl 3-(hydroxymethyl)hexahydro-1H-pyrrolizine-7a-carboxylate) shows higher polarity .

Physicochemical Properties

- Thermal Stability : The saturated pyrrolizine core improves thermal stability compared to unsaturated analogs, as evidenced by higher decomposition temperatures in differential scanning calorimetry (DSC) studies (data inferred from synthesis conditions in ).

- Solubility : Methyl esters generally exhibit better aqueous solubility than ethyl or silyl-protected derivatives, critical for drug formulation .

Biological Activity

Methyl hexahydro-1H-pyrrolizine-3-carboxylate (MHP) is a compound of increasing interest in biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

MHP has the molecular formula and features a unique hexahydro-pyrrolizine ring structure with a carboxylate group. This configuration contributes to its diverse biological activities, making it a candidate for further pharmacological exploration.

Target Interactions : MHP interacts with various molecular targets, influencing multiple biochemical pathways. Its mechanism may involve:

- Enzyme Inhibition : MHP has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways, potentially leading to altered cellular functions.

- Cell Signaling Modulation : The compound can modulate signaling pathways that regulate cell growth, apoptosis, and inflammation.

Biochemical Pathways : Research indicates that MHP may affect the following pathways:

- Apoptosis Pathways : MHP influences both extrinsic and intrinsic apoptosis pathways, potentially reducing neurodegeneration by inhibiting key apoptotic markers such as TNF-α and caspase-3/8.

- Oxidative Stress Response : It appears to mitigate oxidative stress in cellular models, which is critical for maintaining cellular health and preventing damage.

Antimicrobial Properties

MHP has been studied for its antibacterial and antifungal activities . Preliminary investigations suggest that it exhibits significant inhibitory effects against various pathogenic microorganisms.

| Microorganism | Activity (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Candida albicans | 0.25 µg/mL |

These findings indicate that MHP could serve as a potential therapeutic agent in treating infections caused by resistant strains.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of MHP on different mammalian cell lines. Notably, it demonstrated low cytotoxicity across tested concentrations, suggesting a favorable safety profile.

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| HepG2 | >100 | Non-toxic at therapeutic concentrations |

| HeLa | 75 | Moderate cytotoxicity observed |

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective potential of MHP in models of neurodegeneration. Results indicated that MHP significantly reduced neuronal cell death induced by oxidative stress, highlighting its potential in treating neurodegenerative diseases.

- Antimalarial Activity : In a comparative study with other pyrrolidine derivatives, MHP exhibited promising antimalarial activity against Plasmodium falciparum, showing efficacy comparable to established antimalarial drugs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl hexahydro-1H-pyrrolizine-3-carboxylate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions, such as cyclization of pyrrolizine precursors followed by esterification. Key steps include:

- Precursor preparation : Use of azide-alkyne cycloaddition or reductive amination for pyrrolizine ring formation .

- Esterification : Methylation of the carboxylic acid intermediate under anhydrous conditions (e.g., using methyl iodide in DMF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .

- Purity validation : Confirm via high-resolution LC-MS (>98% purity) and ¹H/¹³C NMR to detect residual solvents or unreacted intermediates .

Q. How is the structural conformation of this compound characterized experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

- Crystallization : Slow evaporation of a saturated solution in dichloromethane/hexane .

- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

- Structure refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .

- Validation : Check for R-factor convergence (<0.05) and ADPs using WinGX/ORTEP .

Q. What spectroscopic techniques are critical for identifying functional groups in this compound?

- Methodological Answer :

- FT-IR : Detect ester C=O stretches (~1700 cm⁻¹) and N-H vibrations (3300–3500 cm⁻¹) in the pyrrolizine ring .

- NMR : ¹H NMR for methyl ester protons (δ 3.6–3.8 ppm, singlet) and pyrrolizine ring protons (δ 1.5–2.5 ppm, multiplet) .

- Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 200–220) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and predicted conformational data?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to compare with SC-XRD bond lengths/angles .

- Cremer-Pople puckering parameters : Quantify ring puckering (e.g., amplitude , phase angle ) to analyze deviations from ideal chair or boat conformations .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., chloroform) to assess dynamic ring flexibility and hydrogen-bonding networks .

Q. What strategies are effective for resolving overlapping signals in NMR spectra of derivatives?

- Methodological Answer :

- Variable-temperature NMR : Cool samples to 243 K to slow ring inversion and separate diastereotopic protons .

- COSY/NOESY : Identify scalar coupling and spatial proximities between pyrrolizine and ester groups .

- Isotopic labeling : Synthesize ¹³C-labeled methyl esters to isolate specific carbon environments .

Q. How can ecological toxicity be assessed for this compound given limited data?

- Methodological Answer :

- In silico prediction : Use QSAR models (e.g., EPI Suite) to estimate bioaccumulation (log Kow) and aquatic toxicity (LC50) .

- In vitro assays : Test cytotoxicity in Vibrio fischeri (Microtox) and Daphnia magna (OECD 202) .

- Metabolite profiling : Identify hydrolyzed products (e.g., carboxylic acid) via LC-MS/MS to assess persistence .

Q. What experimental designs minimize racemization during functionalization of the pyrrolizine core?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.